

## Application of Atrazine-13C3,15N3 in environmental monitoring studies.

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Compound of Interest

Compound Name: Atrazine-13C3,15N3

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# Application of Atrazine-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N<sub>3</sub> in Environmental Monitoring Studies

**Application Note & Protocol** 

### Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1] [2] Due to its persistence and mobility in soil, atrazine and its degradation products are frequently detected in surface and groundwater, raising environmental and health concerns.[3] [4] Accurate monitoring of atrazine in the environment is crucial for assessing its ecological impact and ensuring regulatory compliance.[1] Isotopically labeled atrazine, specifically Atrazine-13C3,15N3, serves as a powerful tool for researchers and scientists in environmental monitoring studies. Its primary applications are as an internal standard for precise quantification and as a tracer to elucidate degradation pathways.

## **Core Applications**

The use of Atrazine-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N<sub>3</sub> in environmental monitoring can be broadly categorized into two main areas:

• Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification: Atrazine-13C3,15N3 is an ideal internal standard for quantitative analysis of atrazine in complex environmental



matrices like soil and water. By adding a known amount of the labeled standard to a sample, any variations in sample preparation and analysis that might affect the native atrazine will also affect the labeled standard in the same way. This allows for highly accurate and precise measurements, as the ratio of the native to the labeled compound is used for quantification, effectively correcting for matrix effects and analyte loss during sample processing.

• Compound Specific Isotope Analysis (CSIA) for Degradation Pathway Elucidation: CSIA is a sophisticated technique used to track the environmental fate of contaminants. By analyzing the changes in the stable isotope ratios (¹³C/¹²C and ¹⁵N/¹⁴N) of atrazine during degradation processes, scientists can differentiate between biotic and abiotic degradation pathways and assess the extent of natural attenuation. The use of Atrazine-¹³C₃,¹⁵N₃ in controlled laboratory experiments allows for the determination of isotope fractionation factors associated with specific degradation reactions, which can then be used to interpret data from field studies.

## **Experimental Protocols**

## Protocol 1: Quantification of Atrazine in Water Samples using IDMS with Atrazine-<sup>13</sup>C<sub>3</sub>, <sup>15</sup>N<sub>3</sub>

This protocol describes the determination of atrazine in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) with Atrazine<sup>13</sup>C<sub>3</sub>, <sup>15</sup>N<sub>3</sub> as an internal standard.

- 1. Sample Preparation and Spiking:
- Collect water samples in clean glass bottles.
- To a 1-liter water sample, add a known amount of Atrazine-¹³C₃,¹⁵N₃ solution to achieve a
  final concentration within the calibration range.
- Adjust the pH of the sample to 3-4.
- 2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
- Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
- After loading, wash the cartridge with deionized water to remove interfering substances.



- Dry the cartridge under a stream of nitrogen.
- Elute the retained atrazine and the internal standard from the cartridge with a suitable solvent, such as ethyl acetate.
- 3. Sample Concentration and Analysis:
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Analyze the concentrated extract using GC-MS in selected ion monitoring (SIM) mode. Monitor characteristic ions for both native atrazine and Atrazine-13C3,15N3.

#### 4. Quantification:

- Prepare a series of calibration standards containing known concentrations of native atrazine and a constant concentration of Atrazine-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N<sub>3</sub>.
- Generate a calibration curve by plotting the ratio of the peak area of native atrazine to the peak area of Atrazine-<sup>13</sup>C<sub>3</sub>, <sup>15</sup>N<sub>3</sub> against the concentration of native atrazine.
- Calculate the concentration of atrazine in the environmental sample using the response ratio obtained from the sample analysis and the calibration curve.

## **Protocol 2: Atrazine Degradation Study using CSIA**

This protocol outlines a laboratory experiment to determine the isotopic fractionation of atrazine during biodegradation.

#### 1. Microcosm Setup:

- Prepare a liquid culture medium containing a known concentration of Atrazine-13C3,15N3.
- Inoculate the medium with a microorganism capable of degrading atrazine, such as Rhodococcus sp.
- Set up control microcosms without the microorganism.
- Incubate the microcosms under controlled conditions (e.g., temperature, shaking).

#### 2. Time-Course Sampling:

- Collect samples from the microcosms at regular time intervals.
- At each time point, sacrifice a replicate microcosm for analysis.
- Extract atrazine from the collected samples using an appropriate method, such as liquidliquid extraction or SPE.



#### 3. Isotope Ratio Analysis:

- Analyze the extracted atrazine using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS).
- Measure the <sup>13</sup>C/<sup>12</sup>C and <sup>15</sup>N/<sup>14</sup>N ratios of the remaining atrazine at each time point.

#### 4. Data Analysis:

- Calculate the isotope enrichment factor (ε) using the Rayleigh equation, which relates the change in isotopic composition to the fraction of the compound remaining.
- The enrichment factor provides information about the degradation mechanism. Different degradation pathways (e.g., N-dealkylation, dechlorination) result in distinct isotope fractionation patterns.

### **Data Presentation**

Table 1: Analytical Method Performance for Atrazine Quantification

Parameter	Method	Matrix	Detection Limit	Recovery (%)	Reference
Linearity (R²)	GC-MS	Soil Extract	-	-	
Water Extract	0.9980	-			
Recovery	GC-MS	Spiked Soil (10 ppm)	-	87.9	
GC-MS	Spiked Water (20 ppb)	-	85		
Method Detection Limit	GC/IT-MS	Water	38 ppt	-	
GC/IT-MS	Sediment	0.13 ng/g	>83		•
LC-MS/MS	Soil	0.015 μg/kg	92.9 - 99.2	_	

Table 2: Isotope Enrichment Factors (ε) for Atrazine Degradation



Degradation Process	Organism/Rea gent	εC (‰)	εN (‰)	Reference
Biodegradation (Dealkylation)	Rhodococcus sp. NI86/21	-3.8 ± 0.2	Small	
Chemical Oxidation	Permanganate	-4.6 ± 0.6	Small	
Biodegradation in Constructed Wetland	Mixed microbial community	-3.2 ± 0.6 to -4.3 ± 0.6	1.0 ± 0.3 to 2.2 ± 0.3	-

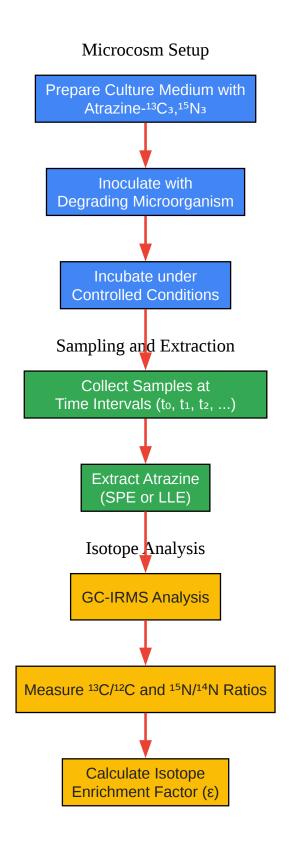
## **Visualizations**



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Caption: Workflow for Atrazine Quantification in Water.





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Caption: Workflow for Atrazine Degradation Study.



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